molecular formula C19H21NO3 B5835690 ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B5835690
M. Wt: 311.4 g/mol
InChI Key: JQCDECCQYMNNLP-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a carboxylate ester attached to the indole core. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthetic route for this compound may include:

Chemical Reactions Analysis

Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

ethyl 5-ethoxy-1,2-dimethylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-5-22-16-11-15-17(19(21)23-6-2)12(3)20(4)18(15)14-10-8-7-9-13(14)16/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDECCQYMNNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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